molecular formula C19H21N5O2 B2717631 1,3,6,7-tetramethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896591-51-8

1,3,6,7-tetramethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2717631
CAS No.: 896591-51-8
M. Wt: 351.41
InChI Key: DOYPDEASPXKNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical entity 1,3,6,7-tetramethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative offered for investigative purposes. Compounds within the imidazo[2,1-f]purine-dione structural class are of significant interest in medicinal chemistry and chemical biology for the development of novel pharmacological tools. Its specific molecular architecture, featuring a tetramethyl configuration and a phenethyl substituent, suggests potential for application in receptor-binding studies and as a key intermediate in the synthesis of more complex heterocyclic systems. Researchers may utilize this compound to probe adenosine receptor signaling pathways or to investigate the structure-activity relationships (SAR) of xanthine-based inhibitors, given that structurally related molecules are known to interact with these targets. The presence of the phenethyl group is a structural motif often associated with enhanced bioavailability and receptor affinity, making this compound a valuable scaffold for the design and synthesis of new chemical entities for basic research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4,7,8-tetramethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-12-13(2)24-15-16(21(3)19(26)22(4)17(15)25)20-18(24)23(12)11-10-14-8-6-5-7-9-14/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYPDEASPXKNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,7-tetramethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The starting materials often include substituted purines and imidazoles, which undergo a series of condensation and cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3,6,7-tetramethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3,6,7-tetramethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1,3,6,7-tetramethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of 1,3,6,7-tetramethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be contextualized through comparisons with structurally related imidazopurine derivatives. Below is a detailed analysis:

Table 1: Structural and Pharmacological Comparison of Selected Imidazopurine Derivatives

Compound Name & Structure Key Structural Features Receptor Affinity (Ki, nM) PDE Inhibition (IC50, µM) Pharmacokinetic Properties Therapeutic Effects & Side Effects
This compound 4 methyl groups, phenethyl at position 8 Not reported Not reported High lipophilicity (inferred) Hypothetical: Potential CNS activity
AZ-853 : 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 2 methyl groups, fluorophenyl-piperazine chain 5-HT1A: 0.6 PDE4B/PDE10A: Weak inhibition Moderate brain penetration Antidepressant, mild weight gain
AZ-861 : 1,3-Dimethyl-8-(4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 2 methyl groups, trifluoromethyl-piperazine chain 5-HT1A: 0.2 PDE4B/PDE10A: Weak inhibition Lower brain penetration than AZ-853 Stronger 5-HT1A agonism, lipid metabolism disturbances
Compound 3i (Zagórska et al.) : 8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 3 methyl groups, fluorophenyl-piperazine chain 5-HT1A: <10 PDE4B/PDE10A: >100 Moderate metabolic stability Antidepressant, anxiolytic
CB11 : 8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 3 methyl groups, aminophenyl substituent PPARγ agonist (not quantified) N/A Not reported Apoptosis induction in NSCLC cells

Key Findings from Comparative Analysis

Structural Determinants of Receptor Affinity: The number and position of methyl groups influence receptor selectivity. For example, AZ-861 (two methyl groups) exhibits stronger 5-HT1A affinity (Ki = 0.2 nM) than AZ-853 (Ki = 0.6 nM), suggesting that bulkier substituents (e.g., trifluoromethyl) enhance receptor interactions .

Functional and Pharmacokinetic Differences :

  • Compounds with piperazinylalkyl chains (e.g., AZ-853, Compound 3i) show moderate metabolic stability in human liver microsomes (HLM) assays, whereas methyl-rich derivatives (e.g., the target compound) may require further optimization for in vivo efficacy .
  • PDE Inhibition : Most imidazopurine derivatives exhibit weak PDE4B/PDE10A inhibition (IC50 > 100 µM), indicating that their primary mechanism of action is serotonin receptor modulation rather than PDE blockade .

Therapeutic and Safety Profiles: Antidepressant Activity: Fluorinated derivatives (e.g., Compound 3i) show potent antidepressant effects in the forced swim test (FST) at low doses (2.5 mg/kg), comparable to reference drugs like diazepam . Side Effects: Methyl-rich compounds (e.g., AZ-853) are associated with weight gain and α1-adrenolytic effects (e.g., hypotension), whereas trifluoromethyl derivatives (e.g., AZ-861) cause lipid metabolism disturbances .

Biological Activity

1,3,6,7-tetramethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazo[2,1-f]purine family. Its unique structure features a purine core fused with an imidazole ring and multiple methyl and phenethyl substituents, contributing to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, particularly as an antidepressant.

  • Molecular Formula : C19H21N5O2
  • Molecular Weight : 417.5 g/mol
  • IUPAC Name : 4,6,7,8-tetramethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione

The biological activity of this compound is primarily mediated through its interaction with serotonin receptors. Specifically:

  • Serotonin 5-HT1A Receptor : The compound acts as a partial agonist at this receptor, which is a significant target for antidepressant therapies. Studies have shown that it can modulate serotonin signaling pathways effectively .

Antidepressant Activity

Research has indicated that derivatives of this compound exhibit significant antidepressant-like effects in animal models. Key findings include:

  • Animal Studies : In forced swim tests (FST), both acute and chronic administration of the compound demonstrated a reduction in immobility time in mice, suggesting antidepressant-like properties .
  • Receptor Affinity : The compound shows high affinity for the 5-HT1A receptor (K_i = 0.6 nM), indicating its potential effectiveness in modulating serotonergic activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided:

Compound NameStructural FeaturesUnique Aspects
AZ-853Contains piperazine substituentStronger agonistic action at serotonin receptors
AZ-861Similar to AZ-853 but with trifluoromethyl groupExhibits varied pharmacokinetic properties
8-(4-fluorophenyl)-1-methylimidazo[2,1-f]purineFluorinated phenyl groupPotential for enhanced receptor binding

Study on Antidepressant-Like Activity

A study published in PMC evaluated two novel derivatives (AZ-853 and AZ-861) alongside 1,3,6,7-tetramethyl-8-phenethyl-1H-imidazo[2,1-f]purine. The results indicated:

  • Efficacy : Both compounds produced significant antidepressant-like effects in FST.
  • Side Effects : While they did not exhibit anticholinergic properties, they induced mild sedation and disturbances in lipid metabolism after repeated administration .

Q & A

Q. How can researchers optimize synthetic routes for 1,3,6,7-tetramethyl-8-phenethyl-imidazopurinedione to improve yield and purity?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of precursors (e.g., substituted purines or imidazoles) and alkylation of the phenethyl group. Key parameters include:
  • Temperature control : Reactions at 65–80°C minimize side products (e.g., dimerization) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while ethanol or dichloromethane aids in purification .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) optimize cross-coupling reactions for substituent introduction .
  • Analytical validation : Use NMR (¹H/¹³C) and LC-MS to confirm structural integrity and purity >95% .

Q. What analytical techniques are critical for characterizing the structural conformation of this compound?

  • Methodological Answer:
  • X-ray crystallography : Resolves 3D conformation, critical for understanding interactions with biological targets (e.g., enzyme active sites) .
  • NMR spectroscopy : Identifies methyl group orientations (δ 2.1–3.0 ppm for N-methyl protons) and phenethyl substituent dynamics .
  • Mass spectrometry (HRMS) : Confirms molecular weight (C₂₁H₂₅N₅O₂; calc. 403.19 g/mol) and detects isotopic patterns for halogenated analogs .

Q. What preliminary assays are recommended to screen for biological activity?

  • Methodological Answer:
  • Enzyme inhibition assays : Test against kinases (e.g., CDK2) or phosphodiesterases using fluorescence-based substrates (e.g., ATP analogs) .
  • Receptor binding studies : Radioligand displacement assays (e.g., 5-HT₁A or adenosine receptors) at 0.1–10 μM concentrations .
  • Cytotoxicity profiling : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. receptor agonism)?

  • Methodological Answer:
  • Dose-response profiling : Compare IC₅₀ values across assays; discrepancies may arise from off-target effects at higher concentrations .
  • Structural analogs : Synthesize derivatives (e.g., 8-substituted variants) to isolate contributions of specific substituents (e.g., phenethyl vs. benzyl groups) .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes to receptors/enzymes and validate with mutagenesis studies .

Q. What experimental designs are effective for studying in vivo vs. in vitro discrepancies in pharmacokinetics?

  • Methodological Answer:
  • ADME profiling :
  • In vitro : Microsomal stability assays (human/rat liver microsomes) to predict metabolic clearance .
  • In vivo : Administer 10–50 mg/kg (oral/i.p.) in rodents; use LC-MS/MS to measure plasma/brain concentrations and calculate AUC ratios .
  • Blood-brain barrier (BBB) penetration : Assess brain-to-plasma ratios; logP >2.5 (e.g., 3.1 for this compound) correlates with improved CNS uptake .

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s selectivity?

  • Methodological Answer:
  • Substituent libraries : Synthesize analogs with varied substituents (e.g., 8-aryl vs. 8-alkyl) and test against target panels (e.g., 5-HT₁A vs. adenosine A₂A receptors) .
  • Pharmacophore mapping : Identify critical moieties (e.g., phenethyl group for hydrophobic interactions; methyl groups for metabolic stability) .
  • Selectivity indices : Calculate ratios (e.g., IC₅₀ non-target/IC₅₀ target) to prioritize analogs with >10-fold selectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under physiological conditions?

  • Methodological Answer:
  • Forced degradation studies : Expose to pH 1–10 buffers, UV light, and oxidative stress (H₂O₂) to identify degradation pathways .
  • Stability-activity correlation : Compare bioactivity of fresh vs. degraded samples (e.g., reduced 5-HT₁A affinity after hydrolysis of methyl groups) .

Q. What strategies mitigate variability in enzymatic inhibition data across labs?

  • Methodological Answer:
  • Standardized protocols : Use identical enzyme sources (e.g., recombinant human kinases) and ATP concentrations (1 mM) .
  • Positive controls : Include reference inhibitors (e.g., Rolipram for phosphodiesterases) to normalize inter-lab variability .

Tables for Key Data

Property Value Source
Molecular FormulaC₂₁H₂₅N₅O₂
Molecular Weight403.19 g/mol
logP (Predicted)3.1
5-HT₁A Receptor Binding (Ki)0.2–0.6 nM
Adenosine A₂A IC₅₀1.2 μM

Critical Research Gaps

  • Mechanistic ambiguity : The compound’s dual activity as a 5-HT₁A partial agonist and adenosine receptor antagonist requires pathway crosstalk analysis (e.g., cAMP/PKA signaling) .
  • In vivo neurotoxicity : Limited data on long-term CNS effects (e.g., lipid metabolism disturbances reported in mice) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.